2-Cyclopropyl-4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine
Description
2-Cyclopropyl-4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a pyrimidine-based compound featuring a bicyclic structure with two distinct cyclopropyl substituents and a piperidinylmethyloxy linker. The core pyrimidine ring is substituted at the 4-position with a piperidine moiety, which is further functionalized with a methyloxy group linked to a 6-cyclopropylpyrimidin-4-yl fragment.
Properties
IUPAC Name |
2-cyclopropyl-4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-2-15(1)17-11-19(23-13-22-17)26-12-14-6-9-25(10-7-14)18-5-8-21-20(24-18)16-3-4-16/h5,8,11,13-16H,1-4,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJDCHQJGSUUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC(=NC=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Cyclopropyl-4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a complex organic molecule that belongs to the pyrimidine class of compounds. Its unique structural features suggest potential biological activity, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 351.4 g/mol. The compound features a pyrimidine core, substituted with cyclopropyl and piperidine groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 2310017-01-5 |
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit significant biological activities, including:
1. Anticancer Activity
Studies have shown that pyrimidine derivatives can target various cancer pathways. For instance, compounds structurally related to this compound may inhibit enzymes involved in DNA repair mechanisms, particularly in cancer cells with BRCA mutations .
2. Neurotransmitter Receptor Interaction
The presence of piperidine and pyrimidine moieties suggests potential interaction with neurotransmitter receptors, particularly dopamine receptors. Interaction studies indicate that similar compounds may modulate neurotransmission, which is crucial for developing treatments for neurological disorders .
3. Anti-inflammatory Properties
Pyrimidine derivatives have been explored for their anti-inflammatory effects, particularly through inhibition of cyclooxygenase enzymes (COX). The structure of this compound may confer selective COX inhibition, making it a candidate for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in key metabolic pathways. For instance, structural analogs have demonstrated the ability to inhibit COX enzymes selectively .
2. Receptor Modulation
Due to its structural characteristics, the compound could interact with various receptors in the central nervous system (CNS), potentially leading to altered neurotransmitter levels and improved outcomes in conditions like depression or anxiety .
Case Studies and Research Findings
Several studies have highlighted the potential of similar compounds:
Case Study 1: Cancer Therapy
A study evaluated a series of pyrimidine derivatives for their efficacy against cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity against BRCA-deficient tumors, suggesting that this compound could be effective in targeted cancer therapies .
Case Study 2: Neurological Disorders
Research on related compounds has shown promise in modulating dopamine receptor activity, which could lead to new treatments for Parkinson's disease and schizophrenia . The unique structure of the compound may enhance selectivity and reduce side effects compared to existing medications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound most structurally analogous to 2-Cyclopropyl-4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine, based on the provided evidence, is 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as Compound A) . Key structural and functional differences include:
| Feature | 2-Cyclopropyl-4-(... )pyrimidine | Compound A |
|---|---|---|
| Core structure | Pyrimidine ring | Pyrimidine-2,4-dione (uracil-like scaffold) |
| Piperidine substitution | 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl group | 4-(2,3-dimethylphenoxy) group |
| Key substituents | Dual cyclopropyl groups on both pyrimidine rings | 2,3-Dimethylphenoxy aromatic group |
| Functional groups | Ether linkage (oxygen bridge), cyclopropyl hydrophobic motifs | Dione (hydrogen-bonding carbonyl groups), methylphenoxy (aromatic hydrophobic group) |
Pharmacological Implications
The ether linkage in the target compound offers conformational flexibility, whereas Compound A’s rigid dione scaffold may restrict binding to planar active sites.
Target Engagement :
- Compound A’s pyrimidine-2,4-dione core mimics uracil, a structure often associated with antimetabolite activity in antimicrobial agents. Its anti-mycobacterial efficacy against Mycobacterium tuberculosis is explicitly documented .
- The target compound’s unmodified pyrimidine ring and cyclopropyl substituents suggest divergent mechanisms, possibly targeting kinases or nucleic acid synthesis pathways.
Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, which may confer longer half-life to the target compound compared to Compound A’s methylphenoxy group, which is prone to cytochrome P450-mediated degradation .
Therapeutic Potential
- Compound A is validated as an anti-tuberculosis agent, often used in combination therapies .
- The target compound’s structural features (e.g., cyclopropyl groups, flexible linker) align with kinase inhibitors (e.g., JAK or EGFR inhibitors), though specific activity data are absent in the provided evidence.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for synthesizing and handling 2-cyclopropyl-4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine?
- Methodological Answer :
- Synthesis Safety : Use inert conditions (e.g., nitrogen atmosphere) during coupling reactions involving piperidine and pyrimidine intermediates to prevent oxidation or hydrolysis.
- Handling : Wear PPE (gloves, lab coat, goggles) due to potential skin/eye irritation (based on analogous piperidine derivatives) .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent unintended reactions with cyclopropyl groups .
- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes and seek medical advice if irritation persists .
Q. How can the purity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with a gradient elution (e.g., acetonitrile/water + 0.1% TFA) to assess purity ≥98% (as per similar pyrimidine derivatives) .
- NMR : Confirm structural integrity via and NMR, focusing on cyclopropyl proton shifts (δ 0.5–1.5 ppm) and piperidine/pyrimidine coupling patterns .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z ~424.5 for [M+H]) .
Advanced Research Questions
Q. How can structural modifications to the piperidin-1-yl or cyclopropyl groups enhance target selectivity in kinase inhibition studies?
- Methodological Answer :
- SAR Strategy :
Piperidine Substitution : Replace the 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl) group with bulkier substituents (e.g., arylpiperazines) to probe steric effects on binding affinity .
Cyclopropyl Optimization : Introduce electron-withdrawing groups (e.g., fluorine) to the cyclopropyl ring to modulate electronic properties and metabolic stability .
- In Silico Modeling : Perform docking studies using software like AutoDock Vina to predict interactions with kinase ATP-binding pockets .
Q. What experimental approaches resolve contradictions in solubility data between computational predictions and empirical observations?
- Methodological Answer :
- Solubility Profiling :
Experimental : Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using UV-Vis spectrophotometry at λmax ~260 nm .
Computational Adjustments : Refine Hansen solubility parameters (δ values) by incorporating cyclopropyl ring strain effects into COSMO-RS models .
- Controlled Variables : Test under varying temperatures (4°C, 25°C, 37°C) to account for thermodynamic discrepancies .
Q. How can the metabolic stability of this compound be evaluated in preclinical models?
- Methodological Answer :
- In Vitro Assays :
Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion via LC-MS/MS over 60 minutes .
CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to identify metabolic liabilities .
- In Vivo Correlation : Administer to rodent models and collect plasma samples at 0, 1, 2, 4, 8, 24 hours for pharmacokinetic profiling .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?
- Methodological Answer :
- Dose-Response Modeling : Fit data to a four-parameter logistic curve (IC calculation) using GraphPad Prism.
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates .
- Reproducibility Checks : Include positive controls (e.g., staurosporine) in triplicate across independent experiments .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane) and collect data at 100K. Refine using SHELXL to resolve cyclopropyl ring puckering and piperidine chair conformations .
- Comparison with NMR : Validate solution-phase conformers via NOESY correlations (e.g., cyclopropyl H-H distances) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
